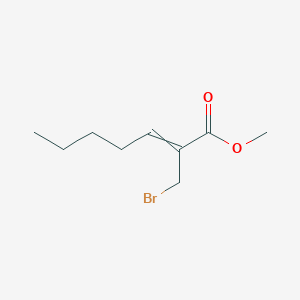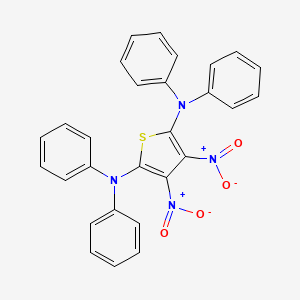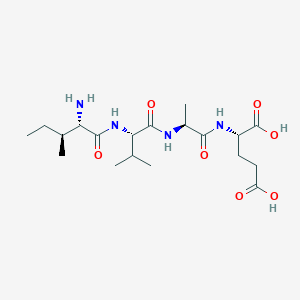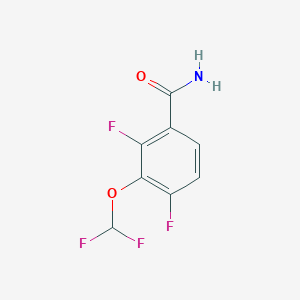
N-(3,4-Dicyanophenyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dicyanophenyl)-L-leucine is a chemical compound characterized by the presence of a dicyanophenyl group attached to the amino acid L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dicyanophenyl)-L-leucine typically involves the reaction of 3,4-dicyanophenyl derivatives with L-leucine under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the amide bond between the dicyanophenyl group and the amino acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dicyanophenyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dicyanophenyl group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanophenyl ketones, while reduction can produce dicyanophenyl amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dicyanophenyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism by which N-(3,4-Dicyanophenyl)-L-leucine exerts its effects involves its interaction with specific molecular targets. The dicyanophenyl group can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(3,4-Dicyanophenyl)alkanediamides: These compounds share the dicyanophenyl group but differ in their overall structure and properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Another compound with dicyanobenzene as an electron acceptor, used in photocatalytic transformations.
Uniqueness
N-(3,4-Dicyanophenyl)-L-leucine is unique due to its combination of the dicyanophenyl group with the amino acid L-leucine. This unique structure imparts specific properties that make it valuable for various applications, particularly in the fields of chemistry and biology.
Eigenschaften
CAS-Nummer |
850015-32-6 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dicyanoanilino)-4-methylpentanoic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)5-13(14(18)19)17-12-4-3-10(7-15)11(6-12)8-16/h3-4,6,9,13,17H,5H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
OIHPKZKCCDLELX-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)

![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)


![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)

